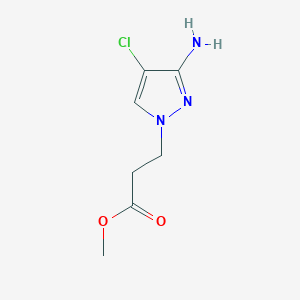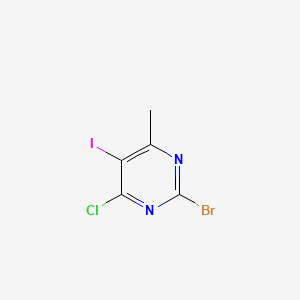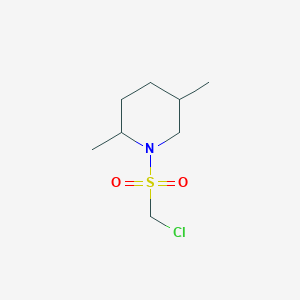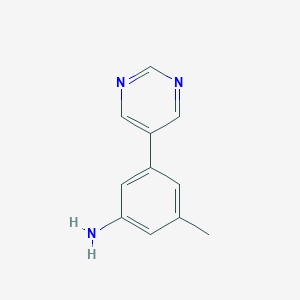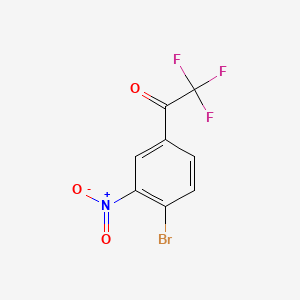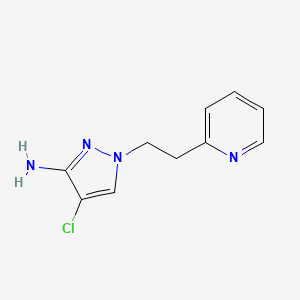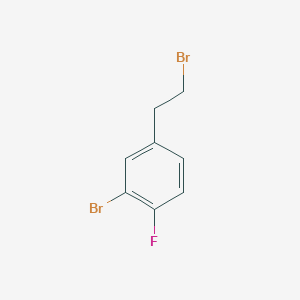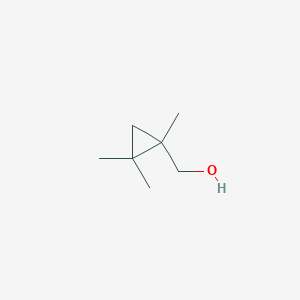
(1,2,2-Trimethylcyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,2-Trimethylcyclopropyl)methanol is an organic compound belonging to the class of cyclopropyl alcohols. It features a cyclopropane ring substituted with three methyl groups and a methanol group. This compound is notable for its unique structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,2-Trimethylcyclopropyl)methanol typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the reaction of 2,2-dimethylpropane with formaldehyde in the presence of a strong acid catalyst to form the cyclopropyl ring. Subsequent reduction of the resulting intermediate yields this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (1,2,2-Trimethylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under anhydrous conditions.
Major Products:
Oxidation: (1,2,2-Trimethylcyclopropyl)aldehyde or (1,2,2-Trimethylcyclopropyl)carboxylic acid.
Reduction: (1,2,2-Trimethylcyclopropyl)methane.
Substitution: (1,2,2-Trimethylcyclopropyl)chloride or (1,2,2-Trimethylcyclopropyl)bromide.
Scientific Research Applications
(1,2,2-Trimethylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1,2,2-Trimethylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclopropane ring imparts rigidity to the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Cyclopropylmethanol: Lacks the additional methyl groups, resulting in different chemical properties.
(1,1-Dimethylcyclopropyl)methanol: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Cyclopropanemethanol: A simpler analog with fewer substituents, used in different contexts.
Uniqueness: (1,2,2-Trimethylcyclopropyl)methanol is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects influence its reactivity, stability, and interactions with other molecules, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(1,2,2-trimethylcyclopropyl)methanol |
InChI |
InChI=1S/C7H14O/c1-6(2)4-7(6,3)5-8/h8H,4-5H2,1-3H3 |
InChI Key |
MTMSHFLYHMLPTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


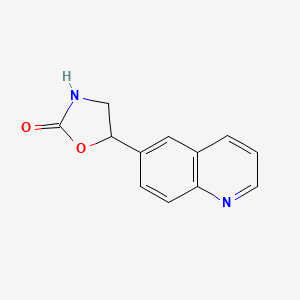
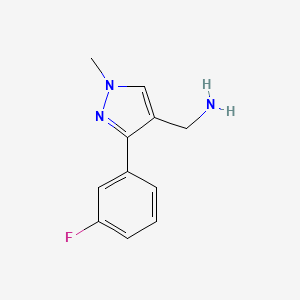
![3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid](/img/structure/B13625418.png)
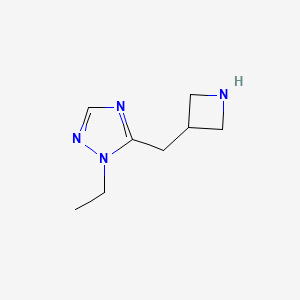
![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13625437.png)
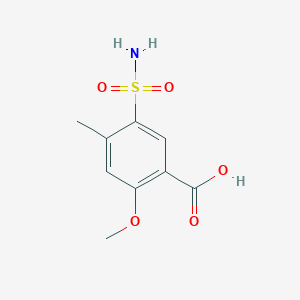
![tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate](/img/structure/B13625458.png)
